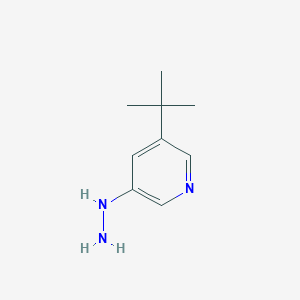

3-(Tert-butyl)-5-hydrazinylpyridine

Description

Strategic Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Beyond

The pyridine ring, a six-membered heteroaromatic compound, is a cornerstone in organic and medicinal chemistry. nih.govsigmaaldrich.com Structurally analogous to benzene (B151609) with one nitrogen atom replacing a carbon, it is found in a multitude of significant natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin (Vitamin B3). nih.govresearchgate.net Its prevalence extends to a vast array of pharmaceuticals, where the pyridine moiety is often incorporated to enhance pharmacological activity, improve solubility, and fine-tune physicochemical properties. sigmaaldrich.combldpharm.com

The strategic importance of the pyridine scaffold stems from several key characteristics:

Versatile Functionality: The nitrogen atom in the pyridine ring imparts a basic character, allowing for the formation of salts and influencing its reactivity. nih.gov The ring itself can undergo various chemical transformations, including electrophilic substitution (typically at the 3-position) and nucleophilic substitution (at the 2- and 4-positions). nih.gov

Pharmacophoric Properties: The pyridine nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. sigmaaldrich.comresearchgate.net Its presence is noted in drugs with a wide range of applications, including anticancer (e.g., Abiraterone), antiviral (e.g., Delavirdine), and anti-inflammatory (e.g., Piroxicam) agents. sigmaaldrich.com

Tunable Electronics and Sterics: The electronic properties of the pyridine ring can be modulated by the introduction of various substituents. The steric bulk and positioning of these substituents can be precisely controlled, allowing for the optimization of molecular interactions with biological targets.

The ability to easily convert pyridine into a wide range of functional derivatives makes it an invaluable building block in the synthesis of complex molecules for materials science, agrochemicals, and pharmaceuticals. nih.gov

Fundamental Role of Hydrazine (B178648) Functionality in Reaction Design and Derivatization

Hydrazine (H₂N-NH₂) and its organic derivatives, hydrazines, are a class of compounds characterized by a nitrogen-nitrogen single bond. This functionality is highly nucleophilic and serves as a powerful tool in synthetic organic chemistry. bldpharm.com

Key roles of the hydrazine group include:

Building Block for Heterocycles: As a bifunctional nucleophile, hydrazine is a key precursor in the synthesis of a wide variety of heterocyclic compounds, such as pyrazoles, pyridazines, and triazoles. bldpharm.com These reactions often proceed through condensation with difunctional electrophiles.

Derivatizing Agent: Hydrazines are widely used as derivatizing agents, particularly for aldehydes and ketones, with which they form stable hydrazones. nih.gov This reaction is fundamental in both qualitative and quantitative analysis and is a cornerstone of reactions like the Wolff-Kishner reduction, which converts a carbonyl group into a methylene (B1212753) group. bldpharm.com

Reactive Intermediates: The hydrazine moiety can be readily transformed into other functional groups. For instance, oxidation of hydrazines can lead to the formation of diazo compounds, which are versatile intermediates in organic synthesis.

The reactivity of the hydrazine group allows for extensive derivatization, enabling the creation of libraries of compounds for screening in drug discovery and materials science. bldpharm.com

Rationale for Investigating 3-(Tert-butyl)-5-hydrazinylpyridine as a Focused Research Target

The specific molecular architecture of This compound presents a compelling case for its investigation as a focused research target. While extensive research dedicated solely to this compound is not widely published, its structure suggests significant potential as a versatile chemical intermediate. The rationale for its investigation is built upon the synergistic combination of its constituent parts: the pyridine core, the hydrazine functional group, and the tert-butyl substituent.

The tert-butyl group at the 3-position of the pyridine ring introduces significant steric bulk. This can serve several strategic purposes in synthesis and molecular design:

It can direct the regioselectivity of subsequent reactions on the pyridine ring.

It can lock the conformation of the molecule or its derivatives, which is often crucial for specific biological activity.

The lipophilic nature of the tert-butyl group can influence the solubility and pharmacokinetic properties of derivative compounds.

The hydrazine group at the 5-position is the primary site of reactivity. Its nucleophilic nature allows for a plethora of chemical transformations, making it an ideal handle for derivatization. For example, it can be readily condensed with a wide range of carbonyl-containing compounds (aldehydes, ketones, esters) to form hydrazones and hydrazides, or it can be used to construct larger heterocyclic systems.

The combination of these features in a single molecule makes This compound a valuable building block for creating libraries of novel compounds. The steric influence of the tert-butyl group, coupled with the reactive potential of the hydrazine moiety on a biologically relevant pyridine scaffold, provides a strategic entry point for developing new molecules with potential applications in medicinal chemistry and materials science. For instance, derivatives could be explored as ligands for metal complexes or as precursors to novel bioactive agents, where the specific substitution pattern could lead to unique pharmacological profiles.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2168993-48-2 | bldpharm.com |

| Molecular Formula | C₉H₁₅N₃ | bldpharm.com |

| Molecular Weight | 165.24 g/mol | bldpharm.com |

| Storage | 2-8°C | bldpharm.com |

Examples of Related Functionalized Pyridine and Hydrazine Compounds in Research

| Compound Name | Application / Finding | Reference |

| Pyrazolo[3,4-b]pyridine derivatives | Synthesized from a hydrazine intermediate; showed promising anticancer activity. | bldpharm.com |

| 4-Hydrazinylquinolin-2(1H)-ones | Underwent autoxidation in pyridine to form novel pyridazino-diquinoline structures. | bldpharm.com |

| 5-Methyl-2-(pyridine-3-yl)thiazole-4-carbohydrazide | Precursor to a series of hydrazides with anti-inflammatory and antimicrobial activities. | pensoft.net |

| 3-Fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine | A key intermediate for a drug candidate, with a developed two-step synthesis for multikilogram scale. | orgsyn.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H15N3 |

|---|---|

Molecular Weight |

165.24 g/mol |

IUPAC Name |

(5-tert-butylpyridin-3-yl)hydrazine |

InChI |

InChI=1S/C9H15N3/c1-9(2,3)7-4-8(12-10)6-11-5-7/h4-6,12H,10H2,1-3H3 |

InChI Key |

MKEMPYRMXFTSAE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CN=C1)NN |

Origin of Product |

United States |

Reactivity and Advanced Derivatization Chemistry of 3 Tert Butyl 5 Hydrazinylpyridine

Condensation Reactions Leading to Imino Derivatives

The hydrazine (B178648) group of 3-(Tert-butyl)-5-hydrazinylpyridine readily undergoes condensation reactions with carbonyl compounds, a cornerstone of its derivatization chemistry. These reactions pave the way for the synthesis of a wide array of imino derivatives, most notably hydrazones.

Formation of Schiff Bases (Hydrazones) with Aldehydes and Ketones

The reaction between this compound and various aldehydes and ketones results in the formation of Schiff bases, specifically hydrazones. soeagra.comxiahepublishing.com This condensation reaction is a fundamental transformation in organic chemistry, creating a carbon-nitrogen double bond. soeagra.comnumberanalytics.com The general reaction involves the nucleophilic attack of the hydrazine's terminal nitrogen atom on the electrophilic carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule to yield the corresponding hydrazone. soeagra.comchemtube3d.com

The reaction of 6-(tert-butyl)-3-hydrazino-1,2,4-triazin-5(2H)-one with acetone (B3395972) and benzaldehyde (B42025) serves as a comparable example, yielding the corresponding hydrazones. osi.lv Similarly, a variety of hydrazones have been synthesized by reacting substituted hydrazinyl-1,2,4-triazin-5-ones with different aldehydes and ketones. pensoft.net These examples highlight the general applicability of this reaction type.

The synthesis of these hydrazone derivatives is often straightforward, typically achieved by refluxing the reactants in a suitable solvent, sometimes with the aid of an acid catalyst. For instance, the synthesis of a Schiff base ligand was achieved by refluxing 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde and hydrazine hydrate (B1144303) in ethanol (B145695) with a few drops of concentrated sulfuric acid. xiahepublishing.com Another general procedure involves refluxing the hydrazine derivative with an aldehyde or ketone in ethanol, followed by cooling to precipitate the hydrazone product. pensoft.net

Table 1: Examples of Hydrazone Synthesis from Hydrazine Derivatives

| Hydrazine Reactant | Carbonyl Reactant | Product Type | Reference |

| 6-(tert-butyl)-3-hydrazino-1,2,4-triazin-5(2H)-one | Acetone | Hydrazone | osi.lv |

| 6-(tert-butyl)-3-hydrazino-1,2,4-triazin-5(2H)-one | Benzaldehyde | Hydrazone | osi.lv |

| 4-amino-6-tert-butyl-3-hydrazinyl-4H- nih.govnih.govresearchgate.nettriazin-5-one | Various Aldehydes | Hydrazone | pensoft.net |

| 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde | Hydrazine Hydrate | Hydrazone | xiahepublishing.com |

Mechanistic Elucidation of Hydrazone Formation

The formation of a hydrazone from a hydrazine and a carbonyl compound proceeds through a well-established multi-step mechanism. soeagra.comnumberanalytics.com The reaction is typically catalyzed by acid and involves the following key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amino group of the hydrazine on the electrophilic carbonyl carbon of the aldehyde or ketone. soeagra.comnumberanalytics.com This step leads to the formation of a tetrahedral intermediate, often referred to as a carbinolamine or hemiaminal. soeagra.comnih.gov The nucleophilicity of hydrazine is enhanced by the alpha-effect, where the adjacent nitrogen atom increases the reactivity of the attacking nitrogen. chemtube3d.comnih.gov

Proton Transfer: A proton transfer occurs within the tetrahedral intermediate. numberanalytics.com This can involve the protonation of the hydroxyl group, making it a better leaving group (water).

Dehydration: The elimination of a water molecule from the protonated tetrahedral intermediate is often the rate-determining step. numberanalytics.com This dehydration step results in the formation of a protonated imine.

Deprotonation: The final step involves the deprotonation of the imine nitrogen to yield the stable hydrazone product and regenerate the acid catalyst. soeagra.com

This mechanism is analogous to the formation of other imines and oximes. chemtube3d.comlibretexts.org

Influence of Steric and Electronic Factors on Condensation Efficiency

The efficiency of hydrazone formation is influenced by both steric and electronic factors related to the reacting hydrazine and carbonyl compound.

Steric Factors: Steric hindrance around the carbonyl group can affect the rate of hydrazone formation. researchgate.net Bulky substituents on the aldehyde or ketone can impede the initial nucleophilic attack of the hydrazine, potentially slowing down the reaction. nih.govresearchgate.net However, the effect of steric hindrance can be complex. While it may hinder the formation of the tetrahedral intermediate, it could also accelerate the breakdown of this intermediate, which can be the rate-limiting step. nih.gov Studies have shown that steric effects in hydrazone formation can sometimes be moderate to small. nih.gov For instance, in one study, the bulky ketone di-tert-butyl ketone reacted as fast as the less hindered 2-butanone. nih.gov The presence of the tert-butyl group on the pyridine (B92270) ring of this compound likely introduces some steric bulk, which could influence its reactivity in condensation reactions.

Electronic Factors: The electronic properties of both the hydrazine and the carbonyl compound play a crucial role in the reaction rate. Electron-withdrawing groups on the aldehyde or ketone generally increase their electrophilicity, making the carbonyl carbon more susceptible to nucleophilic attack and thus accelerating the reaction. nih.gov Conversely, electron-donating groups on the carbonyl compound can decrease the reaction rate. nih.gov The pyridine ring in this compound is an electron-withdrawing system, which can influence the nucleophilicity of the hydrazine moiety. The position of the tert-butyl group, an electron-donating group, at the 3-position may modulate the electronic effects of the pyridine ring.

Cyclization Reactions for the Synthesis of Fused Heterocyclic Systems

The derivatized hydrazones and related intermediates obtained from this compound are valuable precursors for the synthesis of various fused heterocyclic systems through cyclization reactions.

Access to Pyrazolo[3,4-b]pyridine and Related Pyrazole Architectures

Hydrazinylpyridines are key starting materials for the synthesis of pyrazolo[3,4-b]pyridines, a class of bicyclic heteroaromatic compounds with significant interest in medicinal chemistry. northwestern.edu The general strategy involves the reaction of a hydrazinylpyridine with a suitable three-carbon electrophile, followed by cyclization.

While specific examples for this compound are not detailed in the provided search results, the synthesis of pyrazolo[3,4-b]pyridine frameworks from related precursors provides a clear blueprint. For instance, a cascade 6-endo-dig cyclization reaction of 5-aminopyrazoles with alkynyl aldehydes has been developed for the synthesis of diversified pyrazolo[3,4-b]pyridines. nih.gov Another approach involves the reaction of a 3-amino-1H-pyrazolo[3,4-b]pyridine derivative with ω-bromoacetophenones. researchgate.net Furthermore, a novel pathway for preparing pyrazolo[3,4-b]pyridine-5-carboxylates from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been reported. nih.gov These methodologies underscore the potential of this compound to serve as a precursor for similar pyrazolo[3,4-b]pyridine structures.

Formation of Triazolopyridine Systems via Intramolecular Cyclization

Triazolopyridines are another important class of fused heterocyclic compounds that can be accessed from hydrazinylpyridine derivatives. wikipedia.org The synthesis of nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridines, for example, can be achieved through the cyclization of acylated 2-hydrazinopyridines. organic-chemistry.orgsemanticscholar.org

The general approach involves the acylation of the hydrazine moiety of this compound to form an acylhydrazide intermediate. This intermediate can then undergo intramolecular cyclization, typically under dehydrating conditions, to form the fused triazole ring. Various methods have been developed for this cyclization, including the use of dehydrating agents like phosphorus oxychloride or through modified Mitsunobu reactions. semanticscholar.org The reaction of hydrazides with 2-chloropyridine (B119429) followed by dehydration is another efficient method for synthesizing nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridines. organic-chemistry.org These established synthetic routes for triazolopyridines suggest that this compound is a suitable starting material for the construction of analogous 3-(tert-butyl)-substituted triazolopyridine systems.

Synthesis of Pyridazinone Derivatives

The synthesis of pyridazinone derivatives from hydrazinyl precursors is a well-established transformation in heterocyclic chemistry. The reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent, such as a ketoester or a diketone, typically leads to the formation of a six-membered pyridazinone ring. In the case of this compound, condensation with a β-ketoester, for instance, would be expected to yield a pyridazinone fused to the pyridine ring or a pyridinyl-substituted pyridazinone.

The general reaction mechanism involves the initial formation of a hydrazone by the reaction of the more nucleophilic nitrogen of the hydrazinyl group with the ketone carbonyl of the β-ketoester. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazone attacks the ester carbonyl, leading to the elimination of an alcohol molecule and the formation of the stable pyridazinone ring. The specific regiochemistry of the cyclization would be influenced by the reaction conditions and the nature of the substituents on the β-ketoester.

A representative, albeit general, reaction scheme is presented below:

Table 1: Hypothetical Reaction for the Synthesis of a Pyridinyl-Substituted Pyridazinone

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Ethyl acetoacetate | 2-(5-(tert-Butyl)pyridin-3-yl)-6-methylpyridazin-3(2H)-one | Condensation/Cyclization |

Ring Expansion and Contraction Reactions

Ring expansion and contraction reactions are powerful tools in organic synthesis for accessing novel cyclic systems. While no specific examples involving this compound are documented, the pyridine ring is known to undergo such transformations under specific conditions. For instance, reactions involving carbenes or nitrenes can lead to ring expansion of pyridines to form diazepines.

Conversely, ring contraction of pyridine derivatives to cyclopentane (B165970) or pyrrole (B145914) systems has also been observed, often initiated by photochemical or electrochemical methods. The presence of the tert-butyl and hydrazinyl substituents on the pyridine ring of this compound would likely influence the feasibility and outcome of such reactions, potentially directing the regioselectivity or altering the stability of the intermediates involved.

Transformations of the Hydrazinyl Moiety to Other Nitrogen Functionalities

The hydrazinyl group is a versatile functional handle that can be converted into a variety of other nitrogen-containing functionalities.

The reaction of hydrazines with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, is a common method for the synthesis of azides. In the case of this compound, this reaction would proceed through the initial formation of an N-nitrosamine intermediate. Subsequent tautomerization and elimination of water would lead to the formation of 3-azido-5-(tert-butyl)pyridine.

This transformation provides a valuable route to pyridyl azides, which are themselves useful precursors for the synthesis of triazoles, aziridines, and other nitrogen-containing heterocycles through cycloaddition or nitrene insertion reactions.

The hydrazinyl group can participate in metal-catalyzed cross-coupling reactions, although less commonly than halides or boronic acids. Copper- and palladium-catalyzed reactions of aryl hydrazines have been reported to form C-N, C-P, and other bonds. For example, a copper-catalyzed coupling of an aryl hydrazine with a trialkyl phosphite (B83602) can yield an arylphosphonate.

The application of such methods to this compound could potentially enable the direct coupling of the pyridine ring at the 5-position to various organic fragments, providing a novel disconnection approach for the synthesis of complex substituted pyridines. The success of these reactions would depend on the compatibility of the catalyst system with the pyridine nitrogen and the hydrazinyl group.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions

| Reactant 1 | Coupling Partner | Catalyst | Product Type |

| This compound | Trialkyl phosphite | Copper(I) or (II) salt | Pyridylphosphonate |

| This compound | Aryl halide | Palladium complex | N-Aryl-N'-pyridylhydrazine |

Other Reactivity Pathways and Functional Group Interconversions

Beyond the reactions detailed above, the hydrazinyl group of this compound can undergo a range of other transformations. Condensation with aldehydes and ketones readily forms the corresponding hydrazones, which are stable derivatives that can be used for purification or further functionalization. Oxidation of the hydrazinyl group can lead to the formation of a diazonium species, which can then be subjected to a variety of nucleophilic substitution reactions.

Furthermore, the pyridine nitrogen atom retains its basic and nucleophilic character, allowing for reactions such as N-alkylation, N-oxidation, and coordination to metal centers. The interplay between the reactivity of the pyridine ring and the hydrazinyl moiety makes this compound a potentially versatile building block in medicinal and materials chemistry, although specific experimental studies are needed to fully elucidate its chemical profile.

Advanced Spectroscopic and Structural Elucidation Studies

X-Ray Crystallography for Definitive Solid-State Structure Determination

Table 1: Hypothetical Crystallographic Data for 3-(tert-butyl)-5-hydrazinylpyridine

| Parameter | Value |

|---|---|

| Chemical Formula | C9H15N3 |

| Formula Weight | 165.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | [Hypothetical Value] |

| b (Å) | [Hypothetical Value] |

| c (Å) | [Hypothetical Value] |

| β (°) | [Hypothetical Value] |

| Volume (ų) | [Hypothetical Value] |

| Z | 4 |

Note: The data in this table is hypothetical and serves as an example of what would be determined through X-ray crystallographic analysis.

Hydrogen bonding plays a pivotal role in dictating the supramolecular assembly of molecules in the solid state. libretexts.org The hydrazinyl group of this compound contains both hydrogen bond donors (the N-H protons) and acceptors (the lone pairs on the nitrogen atoms). khanacademy.org This functionality allows for the formation of intricate hydrogen bonding networks, connecting neighboring molecules into chains, sheets, or more complex three-dimensional architectures. science.govresearchgate.net The pyridine (B92270) nitrogen atom can also act as a hydrogen bond acceptor. cambridgemedchemconsulting.com The specific nature of these interactions, including the distances and angles of the hydrogen bonds, would be precisely determined by X-ray crystallography, providing insight into the forces that stabilize the crystal structure. libretexts.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. High-resolution NMR provides detailed information about the chemical environment of each nucleus, allowing for a comprehensive assignment of the molecular structure.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy would be the primary techniques for the structural assignment of this compound in solution. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, the N-H protons of the hydrazinyl group, and the nine equivalent protons of the tert-butyl group. chemicalbook.com The chemical shifts, splitting patterns (due to spin-spin coupling), and integration of these signals would provide a wealth of structural information. Similarly, the ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. pensoft.net Advanced two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons, leading to an unambiguous assignment of the entire molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine H-2 | ~8.2 | ~145 |

| Pyridine H-4 | ~7.5 | ~130 |

| Pyridine H-6 | ~8.0 | ~140 |

| NH | Variable | - |

| NH₂ | Variable | - |

| C(CH₃)₃ | ~1.3 | ~30 |

| C(CH₃)₃ | - | ~35 |

Note: These are predicted chemical shift values and may vary depending on the solvent and other experimental conditions.

The hydrazinyl group introduces the possibility of tautomerism, where protons can migrate to different positions within the molecule, leading to a mixture of isomers in equilibrium. For instance, a tautomeric equilibrium could exist between the hydrazinyl form and an azo-like form. Dynamic NMR (DNMR) is a powerful technique to study such equilibria, as well as conformational changes like the rotation of the tert-butyl group or restricted rotation around the C-N bond. fu-berlin.de By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the exchange between different forms is slow on the NMR timescale, separate signals for each form might be observed. As the temperature increases and the exchange rate becomes faster, these signals will broaden, coalesce, and eventually sharpen into a single, averaged signal. Analysis of these line shape changes can provide quantitative information about the rates and thermodynamics of the dynamic processes.

High-Resolution Mass Spectrometry for Precise Molecular Composition and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways. nih.gov For this compound, HRMS would provide a precise mass measurement of the molecular ion, which can be used to confirm its elemental formula (C9H15N3). researchgate.net

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C9H15N3 |

| Calculated Exact Mass | 165.1266 |

| Observed m/z (M+H)⁺ | [To be determined experimentally] |

In addition to providing the exact mass, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragment ions provide valuable information about the structure of the molecule. For this compound, characteristic fragmentation patterns would be expected, such as the loss of the tert-butyl group, cleavage of the N-N bond, or fragmentation of the pyridine ring. The analysis of these fragmentation pathways would further corroborate the proposed structure.

Other Advanced Spectroscopic Techniques (e.g., UV-Vis for electronic transitions in derivatives)

Ultraviolet-visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within molecules. In the context of this compound and its derivatives, UV-Vis spectroscopy can provide insights into the influence of substituents on the electronic structure of the pyridine ring and the hydrazinyl moiety. While specific UV-Vis data for this compound is not extensively documented in publicly available literature, the electronic properties of related substituted pyridines and hydrazone derivatives have been studied, offering a basis for understanding its potential spectroscopic behavior.

The electronic transitions observed in the UV-Vis spectra of pyridine and its derivatives are typically π → π* and n → π* transitions. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the pyridine ring. Electron-donating groups, such as the tert-butyl and hydrazinyl groups, are expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima due to the delocalization of electron density into the π-system of the pyridine ring.

For instance, studies on various substituted pyridines have shown that the electronic effects of substituents significantly influence their UV-Vis spectra. nih.govrsc.org The introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the molecular orbitals involved in the electronic transitions. nih.govrsc.org

The formation of derivatives, such as hydrazones from the reaction of the hydrazinyl group with aldehydes or ketones, would further modify the electronic structure and, consequently, the UV-Vis spectrum. The extended conjugation in such derivatives typically leads to a significant bathochromic shift of the π → π* transition. The specific characteristics of the UV-Vis spectra of these derivatives can be used to confirm their formation and to study their electronic properties.

Theoretical studies, often employing Density Functional Theory (DFT), are frequently used in conjunction with experimental UV-Vis spectroscopy to assign the observed electronic transitions to specific molecular orbitals. mdpi.com These computational methods can help to predict and interpret the UV-Vis spectra of novel compounds like this compound and its derivatives.

The table below presents representative UV-Vis spectroscopic data for related substituted pyridine and hydrazone derivatives, illustrating the typical absorption maxima observed for these classes of compounds.

| Compound | Solvent | λmax (nm) | Transition | Reference |

| 3-Hydroxypyridine | Not Specified | ~270, ~310 | π → π | researchgate.net |

| Triazine-based hydrazone derivatives | Not Specified | 370-390 | π → π | mdpi.com |

Table 1: Representative UV-Vis Spectroscopic Data for Related Compounds

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method in computational chemistry for studying the electronic structure of molecules. Its balance of accuracy and computational cost makes it ideal for analyzing molecules of moderate size, such as 3-(Tert-butyl)-5-hydrazinylpyridine. DFT calculations can elucidate a wide range of properties, from geometric parameters to electronic reactivity indicators.

The first step in the computational analysis of a molecule is typically geometry optimization. This process determines the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For this purpose, methods like B3LYP (Becke, three-parameter, Lee–Yang–Parr) functional combined with a basis set such as 6-311G(d,p) are commonly employed nih.govbhu.ac.innih.govmdpi.com. The optimization of this compound would yield key structural parameters.

Key outcomes of geometry optimization include:

Bond Lengths: The distances between bonded atoms (e.g., C-C, C-N, N-N, N-H).

Bond Angles: The angles formed by three connected atoms (e.g., C-N-C, N-N-H).

Dihedral Angles: The torsional angles that define the molecule's three-dimensional shape, particularly the orientation of the tert-butyl and hydrazinyl groups relative to the pyridine (B92270) ring.

These calculated parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model nih.govnih.govmdpi.com. Discrepancies between gas-phase calculations and solid-state experimental data can often be attributed to intermolecular interactions in the crystal lattice nih.gov.

| Parameter | Description | Expected Outcome |

|---|---|---|

| Bond Lengths (Å) | Internuclear distances between atoms. | Provides insight into bond order and strength. |

| Bond Angles (°) | Angles between adjacent bonds. | Defines the local geometry around an atom. |

| Dihedral Angles (°) | Torsional angles describing conformation. | Determines the overall 3D shape of the molecule. |

| Dipole Moment (Debye) | Measure of molecular polarity. | Indicates the charge distribution and potential for polar interactions. |

| Total Energy (Hartree) | The global minimum energy of the optimized structure. | Serves as a baseline for comparing the stability of different isomers or conformers. |

Molecules containing hydrazone or related functional groups can exist in different tautomeric forms. Tautomers are isomers that differ in the position of a proton and a double bond. For this compound, prototropic tautomerism involving the hydrazine (B178648) moiety and the pyridine ring is possible.

DFT calculations are highly effective for evaluating the relative stabilities of different tautomers researchgate.netnih.govmdpi.comresearchgate.net. By optimizing the geometry of each potential tautomer and calculating its total electronic energy, the most energetically favorable form can be identified. The transition barriers between tautomers can also be calculated, providing insight into their interconversion rates researchgate.net. For similar compounds, studies have shown that one tautomer often dominates the population in the gas phase researchgate.net. The presence of solvent can influence tautomeric equilibrium, a factor that can also be modeled computationally researchgate.net.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity nih.govunesp.brsapub.org. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. A higher HOMO energy indicates a greater ability to donate electrons, correlating with nucleophilic and basic character sapub.org.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, corresponding to electrophilic and acidic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting molecular reactivity and stability. A small energy gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO researchgate.net. FMO analysis for this compound would involve mapping the distribution of the HOMO and LUMO across the molecule to identify the most probable sites for nucleophilic and electrophilic attack mdpi.com. For instance, the HOMO is often localized on electron-rich regions like the lone pairs of nitrogen atoms, while the LUMO may be distributed over the aromatic ring mdpi.com.

Table 2: Parameters Derived from FMO Analysis and Their Chemical Interpretation.

| Parameter | Formula | Chemical Interpretation |

|---|---|---|

| HOMO Energy (EHOMO) | - | Related to ionization potential; indicates electron-donating ability. |

| LUMO Energy (ELUMO) | - | Related to electron affinity; indicates electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom/group to attract electrons. |

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species chemrxiv.orgmdpi.comias.ac.inias.ac.in. The MESP is mapped onto the electron density surface, with different colors representing varying potential values.

Negative Regions (Red/Yellow): These areas correspond to electron-rich regions, such as those around electronegative atoms (like nitrogen) with lone pairs. They are indicative of sites susceptible to electrophilic attack chemrxiv.orgresearchgate.net.

Positive Regions (Blue): These areas are electron-deficient, typically found around hydrogen atoms bonded to electronegative atoms. They represent sites for potential nucleophilic attack bhu.ac.inresearchgate.net.

Neutral Regions (Green): These areas have a potential close to zero.

For this compound, the MESP surface would be expected to show significant negative potential around the nitrogen atoms of both the pyridine ring and the hydrazinyl group, highlighting their role as primary sites for electrophilic interaction and hydrogen bonding. Conversely, the hydrogen atoms of the amine group would exhibit positive potential, making them potential hydrogen bond donors researchgate.net.

Mechanistic Probing and Reaction Pathway Elucidation

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by modeling the entire reaction pathway. This involves identifying all stationary points, including reactants, products, intermediates, and, most importantly, transition states.

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to the energy barrier that must be overcome for a reaction to occur. Locating the TS structure is a critical part of mechanistic studies. Once the geometries of the reactants and the transition state are optimized, the activation energy (Ea) can be calculated as the energy difference between them.

Ea = E(Transition State) - E(Reactants)

Reaction Coordinate Mapping for Novel Transformations

Reaction Coordinate (RC) mapping is a powerful computational technique used to study complex quantum dissipative dynamics, particularly in systems with structured environments. arxiv.orgarxiv.org The method simplifies a complex problem by redefining the boundary between the system and its environment. aps.org It identifies and extracts a key collective degree of freedom from the environment—the "reaction coordinate"—and incorporates it into an enlarged system Hamiltonian, referred to as the "supersystem". arxiv.orgresearchgate.net The remaining, less significant environmental degrees of freedom are then treated as a simpler "residual reservoir" that can be managed with standard perturbative methods. arxiv.org

This approach is particularly valuable for accurately describing dynamics in scenarios involving strong system-reservoir coupling or non-Markovian effects, where memory of past states influences the present. arxiv.orgaps.org For a molecule like this compound, RC mapping could be theoretically applied to investigate novel transformations, such as its binding process to a biological target or its solvation dynamics. By mapping the most relevant collective motions of the environment (e.g., protein residues or solvent molecules) onto a single coordinate, researchers can gain a more tractable yet accurate understanding of the transformation's mechanism. The technique allows for the study of phenomena that go beyond standard second-order approximations, providing deeper insights into the underlying physics of the molecular transformation. arxiv.org

While specific studies employing this method on this compound are not available, the table below illustrates the typical parameters that would be defined in such a theoretical investigation.

| Parameter | Description | Theoretical Relevance for this compound |

|---|---|---|

| System Definition | The core quantum system of interest. | The this compound molecule. |

| Environment/Reservoir | The surrounding medium interacting with the system (e.g., solvent, protein). | A biological macromolecule or a solvent like water. |

| Spectral Density | A function describing the frequency-dependent coupling of the system to the environmental modes. | Characterizes the strength and nature of interactions between the molecule and its surroundings. |

| Reaction Coordinate (RC) | A collective mode of the environment that is strongly coupled to the system. | Could represent a key conformational change in a target protein upon binding. |

| Augmented System | The combined entity of the original system and the identified reaction coordinate. | This compound plus the strongly coupled environmental mode. |

| Residual Reservoir Coupling | The remaining weak interactions between the augmented system and the rest of the environment. | Treated perturbatively to simulate dissipation and thermalization. |

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com Based on the principles of classical mechanics, MD simulations can model the intricate dance of molecules, providing profound insights into their behavior in the presence of other molecules, such as a solvent or a biological receptor. mdpi.comresearchgate.net This technique is instrumental in understanding the stability of molecular complexes, identifying key intermolecular interactions, and assessing the influence of the solvent environment.

For this compound, MD simulations could be employed to study its binding stability within the active site of a target protein. By simulating the protein-ligand complex over a period of nanoseconds, researchers can monitor conformational changes and calculate metrics like the Root Mean Square Deviation (RMSD) to evaluate the stability of the binding pose. nih.gov Furthermore, these simulations allow for a detailed analysis of the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that govern the intermolecular recognition process. The explicit inclusion of solvent molecules in the simulation box provides a realistic context, revealing how water molecules might mediate or compete with the interactions between the ligand and its target. mdpi.com

The following table outlines the typical setup and key analyses performed in an MD simulation study of a small molecule like this compound.

| Simulation Parameter/Analysis | Description | Purpose in Studying this compound |

|---|---|---|

| Force Field | A set of parameters and equations used to describe the potential energy of the system's particles. | To accurately model the intramolecular and intermolecular forces involving the compound. |

| Solvent Model | An explicit representation of solvent molecules (e.g., TIP3P for water). | To simulate the effects of the aqueous environment on the molecule's conformation and interactions. |

| Simulation Time | The duration of the simulation, typically in the nanosecond (ns) to microsecond (µs) range. | To allow the system to reach equilibrium and sample relevant conformational states. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecular structures. | To assess the structural stability of the molecule or its complex with a target over time. |

| Root Mean Square Fluctuation (RMSF) | A measure of the displacement of a particle from its average position. | To identify flexible or rigid regions within the molecule or its binding partner. |

| Interaction Energy Analysis | Calculation of the binding free energy between the molecule and its receptor. | To quantify the affinity and strength of the intermolecular binding. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational and statistical tools designed to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov These in silico methods are fundamental in modern drug discovery and materials science for predicting the behavior of novel chemical entities, thereby reducing the time and cost associated with experimental screening. nih.gov

The development of a QSAR/QSPR model for this compound and its analogues would involve a multi-step computational process. First, the two- or three-dimensional structures of a series of related compounds are generated and optimized. nih.gov Second, a wide range of "molecular descriptors" are calculated for each structure. These descriptors are numerical values that encode different aspects of the molecule's topology, geometry, and electronic properties. nih.gov Finally, statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links a selection of these descriptors to the observed activity or property. The resulting model's predictive power is rigorously assessed through internal and external validation techniques. nih.gov

The table below lists various types of molecular descriptors that would be computationally relevant in a QSAR/QSPR study involving this compound.

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | HOMO/LUMO Energies | Relates to the molecule's ability to donate or accept electrons and its chemical reactivity. |

| Topological | Wiener Index | Describes molecular branching and compactness based on the graph representation of the molecule. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Represents the lipophilicity of the molecule, affecting its membrane permeability and distribution. |

| Steric/Geometric | Van der Waals Volume | Quantifies the volume occupied by the molecule, which is crucial for fitting into a binding site. nih.gov |

| Constitutional | Molecular Weight | The total mass of the molecule. |

| Quantum Chemical | Dipole Moment | Measures the polarity of the molecule, which influences its interactions in polar environments. |

Exploration of 3 Tert Butyl 5 Hydrazinylpyridine and Its Derivatives in Diverse Academic Fields

Medicinal Chemistry: Design and Development of Bioactive Scaffolds

In the realm of medicinal chemistry, 3-(tert-butyl)-5-hydrazinylpyridine serves as a crucial building block for the creation of novel bioactive compounds. Its ability to participate in various chemical transformations allows for the construction of complex molecular architectures with potential therapeutic properties.

Utility as a Core Scaffold for Nitrogen-Enriched Heterocycles

The hydrazinyl group of this compound is a key functional group that enables the synthesis of a multitude of nitrogen-containing heterocycles. pitt.edunih.gov These heterocyclic systems are of significant interest in medicinal chemistry due to their prevalence in the structures of many biologically active molecules. nih.gov The synthesis of these compounds often involves cyclization reactions, which can be achieved through various methods, including environmentally friendly, metal-catalyzed dehydrative cyclization. pitt.edu

For instance, the reaction of 6-(tert-butyl)-3-hydrazinyl-1,2,4-triazin-5(2H)-one with carbonyl compounds leads to the formation of hydrazones, which are precursors to other heterocyclic systems. pensoft.net The resulting hydrazones, such as those derived from 4-amino-6-(tert-butyl)-3-hydrazinyl-1,2,4-triazin-5(4H)-one, have demonstrated significant antioxidant activity, with some compounds being twice as active as ascorbic acid. pensoft.net The synthesis of these nitrogen-rich heterocycles is crucial for developing new therapeutic agents. nih.govmdpi.com

Table 1: Examples of Bioactive Nitrogen-Enriched Heterocycles Derived from Hydrazine (B178648) Precursors

| Precursor | Reactant | Resulting Heterocycle | Biological Activity |

| 4-amino-6-(tert-butyl)-3-hydrazinyl-1,2,4-triazin-5(4H)-one | Furan-2-carbaldehyde | 4-Amino-6-tert-butyl-3-(furan-2-ylmethylenehydrazono)-3,4-dihydro-2H- pitt.edunih.govnih.govtriazin-5-one | Antioxidant pensoft.net |

| 6-(tert-butyl)-3-hydrazinyl-1,2,4-triazin-5(2H)-one | Furan-2-carbaldehyde | 6-tert-Butyl-3-(2-(furan-2-ylmethylene)hydrazinyl)-2H- pitt.edunih.govnih.govtriazin-5-one | Antioxidant pensoft.net |

| 2,3-dichloroisonicotinic acid | Various reagents | C-3 aminoalkyl-substituted 2,4-PDCA derivatives | AspH inhibitors nih.gov |

Application in the Synthesis of Ligands for Bioconjugation and Radiopharmaceutical Development

The development of targeted radiopharmaceuticals for diagnostic imaging and therapy is a rapidly advancing field. nih.govmdpi.com this compound and its derivatives can be utilized in the synthesis of ligands for bioconjugation, a process that links a targeting molecule, such as a peptide or antibody, to a radionuclide. nih.govnih.gov These radiolabeled molecules can then be used to specifically target and image or treat diseased tissues, such as tumors. nih.govmdpi.com

The synthesis of these ligands often involves the incorporation of a chelating agent, which securely binds the metallic radionuclide. The pyridine (B92270) and hydrazine functionalities of the core scaffold can be modified to attach these chelators and to modulate the pharmacokinetic properties of the resulting radiopharmaceutical. nih.govnih.gov The goal is to develop radioligands with high affinity and selectivity for their biological targets, as well as favorable in vivo stability and clearance profiles. nih.gov

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a molecule influences its biological activity. researchgate.net For derivatives of this compound, SAR studies involve systematically modifying different parts of the molecule and evaluating the impact of these changes on a specific biological endpoint. nih.gov

For example, a study on 3-(tert-butyl)-4-hydroxyphenyl benzoate (B1203000) and benzamide (B126) derivatives as farnesoid X receptor (FXR) antagonists revealed that replacing the 2,4-dichlorophenyl group with a 2,6-dichloro-4-amidophenyl group significantly improved potency. nih.gov Furthermore, converting the benzoate to a benzamide enhanced stability while only slightly decreasing potency. nih.gov These studies demonstrated that the 3-(tert-butyl)-4-hydroxyphenyl unit is critical for the antagonistic activity. nih.gov Such detailed SAR analyses guide the rational design of more potent and effective therapeutic agents. nih.govnih.gov

Table 2: SAR Study Highlights of Functionalized Derivatives

| Core Scaffold | Modification | Impact on Activity | Reference |

| 3-(tert-Butyl)-4-hydroxyphenyl benzoate | Replacement of 2,4-dichlorophenyl with 2,6-dichloro-4-amidophenyl | Greatly improved potency as an FXR antagonist | nih.gov |

| 3-(tert-Butyl)-4-hydroxyphenyl benzoate | Replacement of benzoate with benzamide | Improved stability, slight decrease in potency | nih.gov |

| Tetrahydroisoquinolines | Introduction of large substituents (e.g., Bn) at the 5-position | Well-tolerated for M. tb inhibition | nih.gov |

| Tetrahydroisoquinolines | N-methylpiperazine as the 8-substituent | Preferred for M. tb inhibition | nih.gov |

Investigation as Precursors for Enzyme Inhibitors (Focus on chemical synthesis and binding motifs)

Enzyme inhibitors are a major class of drugs that function by blocking the activity of specific enzymes involved in disease processes. The this compound scaffold can be elaborated to synthesize potential enzyme inhibitors. nih.gov The hydrazine group is particularly useful for creating derivatives that can interact with the active sites of enzymes, often through the formation of hydrogen bonds or coordination with metal ions. jptcp.comnih.gov

For instance, hydrazone derivatives have been synthesized and shown to act as urease inhibitors. jptcp.com In some cases, the hydrazone ligand itself exhibits greater inhibitory potency than its corresponding metal complexes. jptcp.com The synthesis of these inhibitors often involves the condensation of the hydrazine with various aldehydes or ketones to generate a library of compounds for screening. pensoft.net Understanding the binding motifs, or the specific interactions between the inhibitor and the enzyme's active site, is crucial for designing more potent and selective inhibitors. nih.gov

Coordination Chemistry and Materials Science Applications

Beyond its applications in medicinal chemistry, the this compound scaffold is also valuable in the fields of coordination chemistry and materials science. The nitrogen atoms in the pyridine ring and the hydrazine group can act as donor atoms, allowing the molecule to function as a ligand that can coordinate with various metal ions.

Development of this compound-Based Ligands for Metal Complexation

The ability of this compound and its derivatives to form stable complexes with metal ions opens up possibilities for creating new materials with interesting properties. The synthesis of such ligands often involves the reaction of the hydrazine moiety to introduce additional coordinating groups, thereby increasing the denticity of the ligand. pensoft.net

For example, bipyridine-type ligands incorporating a triazine ring have been synthesized and their coordination with Cu(I) and Ag(I) has been studied. mdpi.com These complexes can exhibit interesting photophysical properties, such as metal-to-ligand charge transfer (MLCT) bands in their solid-state excitation spectra. mdpi.com The resulting metal complexes can have applications in areas such as catalysis, sensing, and the development of novel luminescent materials. The steric bulk of the tert-butyl group can also play a role in influencing the geometry and stability of the resulting metal complexes.

Synthesis of Fluorescent Probes and Chemosensors Utilizing Derived Structures

The development of fluorescent probes and chemosensors for the detection of various analytes is a burgeoning area of research. The derivatization of this compound offers a versatile platform for creating novel sensory molecules. The hydrazine group serves as a reactive handle for the introduction of fluorogenic or chromogenic units, while the pyridine ring and the tert-butyl group can be tailored to modulate the photophysical properties and selectivity of the resulting sensor.

For instance, hydrazine-appended BODIPY (boron-dipyrromethene) dyes have been synthesized and characterized. nih.gov While not directly involving this compound, this research demonstrates the utility of the hydrazine moiety in creating fluorescent dyes with redox capabilities. nih.gov The incorporation of a BODIPY dye into an organic hydrazine introduces a reduction event, highlighting the potential for designing electrochemically active fluorescent probes. nih.gov Furthermore, furopyridine derivatives, which share the pyridine core, have been shown to exhibit fluorescent properties, suggesting that derivatives of this compound could also be engineered to be fluorescent. nih.gov

The synthesis of such probes often involves the condensation of the hydrazinyl group with aldehydes or ketones to form hydrazones, which can exhibit environment-sensitive fluorescence. The tert-butyl group can enhance the solubility of these probes in organic media and create a specific steric environment around the sensing unit, potentially leading to higher selectivity for target analytes.

Impact of the Tert-butyl Group on Coordination Geometry and Ligand Sterics

The tert-butyl group, being a bulky substituent, exerts a significant steric influence on the coordination behavior of this compound and its derivatives when they act as ligands for metal ions. wikipedia.org This steric hindrance can dictate the coordination geometry of the resulting metal complexes, influencing their stability, reactivity, and physical properties. wikipedia.orgnih.gov

In coordination chemistry, the spatial arrangement of atoms is crucial. wikipedia.org The presence of a bulky group like tert-butyl can lead to steric hindrance, which is the slowing of chemical reactions due to steric bulk. wikipedia.org This effect is often exploited to control selectivity in reactions. wikipedia.org For example, in pyridine-based ligands, the introduction of tert-butyl groups can significantly alter the ligand's basicity and its ability to coordinate to a metal center. stackexchange.com While alkyl groups are generally electron-donating and would be expected to increase the basicity of the pyridine nitrogen, the severe steric hindrance from a tert-butyl group can block access to the lone pair, thereby reducing its basicity. stackexchange.com

The steric properties of ligands are a critical parameter for tuning the reactivity of their corresponding complexes. nih.gov Methods like the calculation of buried volume have been developed to quantify the steric bulk of ligands. nih.gov For instance, the complexation of 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine with actinides(III) and lanthanides(III) revealed that the steric demand of the tert-butyl moieties influences the stability of the resulting complexes. researchgate.net Similarly, in coordination polymers with 4′-tert-butyl-4,2′:6′,4′′-terpyridine linkers, the tert-butyl groups protrude from the surfaces of the assembled sheets, influencing the packing through specific interactions. rsc.org

The table below summarizes the effect of the tert-butyl group on the properties of pyridine-based ligands.

| Property | Effect of Tert-butyl Group | Reference |

| Basicity | Decreases basicity due to steric hindrance of the lone pair on the pyridine nitrogen. | stackexchange.com |

| Coordination Geometry | Influences the geometry of the metal complex, for example, promoting square pyramidal over trigonal bipyramidal structures in some copper complexes. | researchgate.net |

| Complex Stability | The steric demand of the tert-butyl group can affect the stability constants of the metal complexes. | researchgate.net |

| Solid-State Packing | Directs the packing of coordination polymers through steric interactions and weak hydrogen bonds. | rsc.org |

Precursors for Polymer and Organic Material Development

The bifunctional nature of this compound, possessing both a pyridine ring and a reactive hydrazine group, makes it a promising precursor for the development of novel polymers and organic materials. nih.govbldpharm.com The hydrazine moiety can participate in polymerization reactions, such as polycondensation with dicarbonyl compounds, to form polyhydrazones. These polymers can exhibit interesting thermal and optical properties.

While direct polymerization of this compound is not extensively documented, related studies on hydrazine derivatives and pyridine-containing polymers provide insights into its potential. For instance, hydrazine is a key component in the production of polymerization initiators and blowing agents for foamed plastics. nih.gov The anionic polymerization of tert-butyl acrylate (B77674) in the presence of 2-vinylpyridine (B74390) has been shown to produce precursors for polyampholytes. researchgate.net Furthermore, the anionic ring-opening polymerization of tert-butyl-carboxylate-activated aziridines leads to the formation of linear polyethyleneimine, demonstrating the utility of tert-butyl groups in polymer synthesis. nsf.govnih.gov

The pyridine unit within the polymer backbone can introduce sites for metal coordination, leading to the formation of metallopolymers with potential applications in catalysis, sensing, and electronics. The tert-butyl group can enhance the solubility and processability of these materials.

Catalysis Research

Exploration as Ligands in Transition Metal-Catalyzed Reactions (e.g., Photoredox Catalysis)

Pyridine-based ligands are ubiquitous in transition metal catalysis due to their ability to form stable complexes with a wide range of metals. alfachemic.com The electronic and steric properties of these ligands can be fine-tuned by introducing substituents on the pyridine ring, thereby modulating the catalytic activity and selectivity of the metal center. alfachemic.com this compound and its derivatives are potential ligands for various transition metal-catalyzed reactions, including the burgeoning field of photoredox catalysis.

In photoredox catalysis, visible light is used to drive chemical reactions through single-electron transfer processes, often mediated by transition metal complexes. acs.org The ligands play a crucial role in modulating the redox properties of the photocatalyst. acs.org For example, installing electron-withdrawing groups on bipyridine ligands can make the corresponding ruthenium complex more oxidizing. acs.org

While specific applications of this compound in this area are still emerging, related research highlights the potential. For instance, a denitrogenative oxidative coupling of terminal alkynes and hydrazinylpyridines has been achieved using a visible-light-mediated copper-photoredox catalytic system. jscimedcentral.com This demonstrates that the hydrazinylpyridine moiety can be a reactive component in photoredox cycles. Furthermore, pyridine derivatives have been used as catalysts to activate substrates in photoredox reactions. nih.gov The tert-butyl group on the pyridine ring can influence the solubility and stability of the catalyst, as well as the steric environment around the metal center, which can impact the selectivity of the catalytic transformation.

Design of Organocatalytic Systems Incorporating the Pyridine Hydrazine Moiety

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in synthetic chemistry. The pyridine hydrazine moiety present in this compound offers multiple functionalities that can be exploited in the design of novel organocatalysts. The pyridine nitrogen can act as a Lewis base or a hydrogen bond acceptor, while the hydrazine group can act as a nucleophile or a hydrogen bond donor.

The development of organocatalytic systems based on the pyridine hydrazine scaffold could lead to new methodologies for various organic transformations. For example, the hydrazine moiety can be derivatized to form hydrazones, which are known to be effective in certain asymmetric catalytic reactions. The pyridine ring can serve as a structural backbone and can be further functionalized to create a chiral environment around the catalytic site.

Corrosion Inhibition Studies (Focus on theoretical and experimental investigation of adsorption and inhibition mechanism)

Pyridine derivatives have been extensively studied as corrosion inhibitors for various metals and alloys in acidic media. chemmethod.comchemmethod.comresearchgate.netresearchgate.netnih.gov Their effectiveness is attributed to their ability to adsorb onto the metal surface, forming a protective layer that blocks the active corrosion sites. chemmethod.com The adsorption process is influenced by the electronic structure of the inhibitor molecule, the nature of the metal surface, and the composition of the corrosive environment.

The presence of heteroatoms like nitrogen and the π-electrons of the pyridine ring facilitate the adsorption of these molecules onto the metal surface. researchgate.net Theoretical studies using Density Functional Theory (DFT) are often employed to understand the inhibition mechanism at a molecular level. chemmethod.comchemmethod.com These calculations can provide insights into the inhibitor's electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are correlated with their inhibition efficiency. chemmethod.comresearchgate.net

Experimental investigations, such as weight loss measurements and electrochemical techniques, are used to evaluate the inhibition performance of these compounds. chemmethod.comchemmethod.com Studies on various pyridine derivatives have shown that their inhibition efficiency increases with concentration. chemmethod.comresearchgate.net The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm. researchgate.netnih.gov

While specific studies on this compound as a corrosion inhibitor are not widely reported, its structural features suggest it could be a promising candidate. The presence of the pyridine ring and the two nitrogen atoms of the hydrazine group provide multiple centers for adsorption onto a metal surface. The tert-butyl group, with its electron-donating inductive effect, could increase the electron density on the pyridine ring, enhancing its adsorption capability.

The table below presents data from a study on a different pyridine derivative, 4-chloro-2-((pyridin-2-ylimino)methyl)phenol (CPP), which illustrates the typical data obtained in corrosion inhibition studies. researchgate.net

| Inhibitor Concentration (M) | Corrosion Rate (mm/y) | Inhibition Efficiency (%) |

| 0.001 | 0.8 | 95.8 |

| 0.002 | 0.6 | 96.8 |

| 0.003 | 0.4 | 97.9 |

| 0.004 | 0.2 | 98.9 |

| 0.005 | 0.1 | 99.5 |

This data is for a different pyridine derivative and is provided for illustrative purposes.

Theoretical calculations on pyridine amide derivatives have shown that the pyridine ring, carbonyl oxygen, and amino nitrogen atoms are the active centers for adsorption on a Pt(111) surface. mdpi.com This further supports the potential of the pyridine and hydrazine moieties in this compound for effective corrosion inhibition.

Future Research Directions and Emerging Paradigms

Unexplored Synthetic Avenues for Enhanced Diversification

The currently understood synthesis of hydrazinylpyridines primarily relies on the nucleophilic aromatic substitution of a halo-pyridine with hydrazine (B178648) hydrate (B1144303). nih.govnih.gov For 3-(tert-butyl)-5-hydrazinylpyridine, this would likely involve the reaction of 3-tert-butyl-5-chloropyridine with hydrazine. While effective, there are several unexplored synthetic avenues that could lead to more efficient, diverse, and environmentally benign routes.

Future synthetic research could focus on:

Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction could be explored for the direct coupling of 3-tert-butyl-5-halopyridines with protected hydrazine derivatives. This would offer a modular approach, allowing for the introduction of various substituted hydrazines.

Directed C-H Activation/Amination: Investigating the direct C-H amination of 3-tert-butylpyridine at the 5-position would represent a highly atom-economical approach, avoiding the pre-functionalization required in traditional methods.

Flow Chemistry Approaches: The development of continuous flow processes for the synthesis of this compound could offer improved safety, scalability, and reaction control, particularly when handling potentially energetic intermediates.

Green Chemistry Approaches: The use of greener solvents and catalysts in the synthesis would align with modern principles of sustainable chemistry. uark.edu

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Precursors | Key Reagents/Catalysts | Anticipated Advantages |

| Nucleophilic Aromatic Substitution | 3-tert-butyl-5-chloropyridine | Hydrazine hydrate | Well-established, straightforward |

| Buchwald-Hartwig Amination | 3-tert-butyl-5-bromopyridine | Protected hydrazine, Palladium catalyst, Ligand | High functional group tolerance, modularity |

| Directed C-H Amination | 3-tert-butylpyridine | Aminating agent, Transition metal catalyst | High atom economy, reduced synthetic steps |

| Flow Chemistry Synthesis | 3-tert-butyl-5-chloropyridine | Hydrazine hydrate in a flow reactor | Enhanced safety, scalability, process control |

Table 1: Potential Synthetic Routes to this compound

Discovery of Novel Reactivity Profiles and Unprecedented Transformations

The hydrazinyl group is a versatile functional handle, capable of a wide array of chemical transformations. The reactivity of this compound is expected to be rich, offering access to a diverse range of novel heterocyclic systems.

Key areas for reactivity exploration include:

Condensation Reactions: The reaction of the hydrazinyl group with aldehydes and ketones can lead to the formation of hydrazones, which are valuable intermediates for the synthesis of pyrazoles, pyrazolines, and other nitrogen-containing heterocycles. learncbse.in The steric bulk of the tert-butyl group may influence the regioselectivity of these cyclization reactions.

Metal-Catalyzed Cross-Coupling Reactions: The hydrazinyl moiety can be a precursor to other functional groups. For instance, denitrogenative coupling reactions could be explored to form new carbon-carbon or carbon-heteroatom bonds at the 5-position of the pyridine (B92270) ring.

Radical-Mediated Functionalization: The pyridine ring itself can be subject to radical functionalization. acs.org Investigating the reactivity of this compound under various radical conditions could lead to the discovery of novel C-H functionalization pathways.

Synthesis of Fused Heterocycles: Intramolecular cyclization reactions involving both the hydrazinyl group and a substituent introduced at the 4- or 6-position of the pyridine ring could provide access to novel fused pyridyl systems.

Advanced Computational Modeling for Predictive Chemistry and Rational Design

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, guiding experimental design and accelerating discovery. nih.govyoutube.com For this compound, computational modeling can provide significant insights.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric and electronic structure of the molecule, including bond lengths, bond angles, and molecular orbital energies. This information can help in understanding its reactivity and spectroscopic properties.

Reaction Mechanism Elucidation: Computational modeling can be employed to investigate the mechanisms of potential reactions, identifying transition states and intermediates to predict the most favorable reaction pathways.

Prediction of Physicochemical Properties: Properties such as pKa, redox potential, and solubility can be computationally estimated, providing valuable data for its potential applications.

Virtual Screening for Biological Activity: If the compound is considered for biological applications, its structure can be used for virtual screening against various biological targets to identify potential leads for drug discovery. nih.gov

| Computational Method | Predicted Property/Application | Potential Impact |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, spectroscopic properties | Understanding fundamental properties and reactivity |

| Ab initio calculations | High-accuracy energetic and structural information | Benchmarking and validation of DFT results |

| Molecular Dynamics (MD) Simulations | Conformational analysis, solvation effects | Insight into behavior in solution and at interfaces |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity | Guiding the design of derivatives with desired biological profiles |

Table 2: Computational Approaches for Investigating this compound

Integration into Supramolecular Chemistry and Nanomaterial Fabrication

The pyridine nitrogen and the hydrazinyl group of this compound provide potential coordination sites for metal ions and hydrogen bonding interactions, making it an attractive building block for supramolecular chemistry and nanomaterials. acs.org

Promising research directions include:

Self-Assembly of Coordination Complexes: The compound can be used as a ligand to form discrete coordination complexes with various metal ions. The steric hindrance of the tert-butyl group could lead to the formation of unusual coordination geometries and architectures.

Formation of Supramolecular Polymers: Through judicious choice of metal linkers or complementary hydrogen bonding partners, this compound could be used to construct one-, two-, or three-dimensional supramolecular polymers with interesting structural and functional properties.

Functionalization of Nanoparticles: The pyridine moiety can be used to anchor the molecule onto the surface of nanoparticles, such as gold or silica (B1680970) nanoparticles. nih.gov The pendant hydrazinyl group could then be used for further functionalization, for example, for the attachment of bioactive molecules or catalysts.

Development of Chemosensors: The coordination properties of the molecule could be exploited for the development of chemosensors for the detection of specific metal ions or anions, where binding events would lead to a measurable optical or electrochemical response.

Synergistic Approaches Combining Synthetic and Computational Methodologies

The most rapid and insightful progress in understanding and utilizing this compound will come from a synergistic approach that combines synthetic chemistry with computational modeling. uark.edunih.gov

A combined strategy would involve:

Computationally-Guided Synthesis: Using computational predictions to prioritize synthetic targets and reaction conditions that are most likely to succeed.

Experimental Validation of Computational Models: Synthesizing and characterizing novel derivatives and comparing their properties with computational predictions to refine and improve the accuracy of the models.

Iterative Design-Synthesize-Test-Analyze Cycles: Employing a closed-loop approach where computational insights guide synthetic efforts, and experimental results feed back into the computational models to accelerate the discovery of new functionalities and applications.

By systematically exploring these future research directions, the scientific community can unlock the latent potential of this compound, transforming it from a mere catalogue chemical into a valuable tool for innovation in chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(tert-butyl)-5-hydrazinylpyridine, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via hydrazine substitution on a pre-functionalized pyridine scaffold. For example, reacting a tert-butyl-containing pyridine precursor (e.g., 3-tert-butyl-5-halopyridine) with hydrazine under reflux in a polar aprotic solvent like DMF or ethanol. Key steps include:

- Reagent selection : Use anhydrous hydrazine (85–95% purity) to minimize side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

- Yield optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of halopyridine to hydrazine) and temperature (60–80°C) to suppress byproducts like dimerized hydrazines.

Q. How should researchers characterize this compound to confirm structural integrity?

- Analytical workflow :

- NMR : H NMR (DMSO-d6) should show a singlet for the tert-butyl group (δ 1.3–1.5 ppm) and hydrazinyl NH protons (δ 4.5–5.5 ppm, broad). C NMR confirms the pyridine ring carbons and tert-butyl quaternary carbon (δ 28–32 ppm).

- Mass spectrometry : ESI-MS in positive mode typically displays [M+H]+ with m/z ≈ 206.3 (CHN).

- Elemental analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 63.1%, H: 8.8%, N: 28.1%) .

- Contradiction resolution : If NH signals are absent in NMR, consider deuteration or DO exchange to confirm hydrazine protonation.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the hydrazinyl group in this compound under acidic or basic conditions?

- Mechanistic studies :

- Acidic conditions : The hydrazinyl group undergoes protonation, forming a reactive diazonium intermediate that participates in coupling reactions (e.g., Sandmeyer reactions).

- Basic conditions : Deprotonation facilitates nucleophilic attacks, enabling cyclization or condensation with carbonyl compounds (e.g., ketones to form pyrazoles).

- Kinetic analysis : Use stopped-flow UV-Vis spectroscopy to track intermediate formation rates. Computational DFT studies (B3LYP/6-31G*) can model transition states .

Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?

- Experimental design :

- Target identification : Screen against enzymes like monoamine oxidase (MAO) or receptors (e.g., GABA) using fluorescence polarization or SPR assays.

- Dose-response curves : Test derivatives at 0.1–100 μM concentrations. Include positive controls (e.g., phenelzine for MAO inhibition).

- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells to rule off-target effects .

Q. What strategies resolve contradictions in stability data for this compound under varying storage conditions?

- Stability protocols :

- Accelerated degradation : Expose the compound to 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Monitor via HPLC for decomposition products (e.g., tert-butyl degradation to isobutylene).

- Light sensitivity : Conduct photostability tests (ICH Q1B) using a xenon lamp. UV-Vis spectroscopy tracks absorbance shifts (>300 nm).

- Solution stability : Assess in buffers (pH 1–13) over 24 hours. Hydrazinyl groups degrade rapidly in acidic media (pH <3), forming pyridine-3,5-diamine .

Q. How can computational modeling predict the regioselectivity of this compound in cycloaddition reactions?

- Computational approaches :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, hydrazinyl groups act as electron donors in [3+2] cycloadditions with nitriles.

- Molecular docking : Simulate interactions with catalytic metal surfaces (e.g., Pd/C for hydrogenation).

- Hirshfeld surface analysis : Map electrostatic potentials to identify preferred reaction sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|